erbium;quinolin-8-ol
Description
Erbium;quinolin-8-ol refers to a coordination complex where erbium (Er³⁺), a rare earth metal, is bound to quinolin-8-ol (C₉H₇NO), a bidentate ligand. Quinolin-8-ol (8-hydroxyquinoline) is a heterocyclic compound with a hydroxyl group at the 8-position of the quinoline ring, enabling chelation with metal ions. The erbium complex, such as 5,7-dichloroquinolin-8-ol;erbium , is hypothesized to form stable structures due to the electron-donating properties of the ligand. These complexes are studied for their luminescent, catalytic, and bioactive properties, though specific applications of the erbium complex require further exploration.
Properties
IUPAC Name |
erbium;quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAJGXGJCCDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Er] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ErN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium;quinolin-8-ol typically involves the reaction of erbium salts with quinolin-8-ol in an appropriate solvent. One common method is to dissolve erbium chloride in ethanol and then add a solution of quinolin-8-ol in ethanol. The reaction mixture is stirred and heated under reflux conditions for several hours. The resulting precipitate is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Erbium;quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The quinolin-8-ol ligands can undergo substitution reactions with other ligands, resulting in the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of quinolin-8-ol, while substitution reactions can produce new coordination compounds with different ligands.
Scientific Research Applications
Erbium;quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions and as a precursor for the synthesis of other coordination compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: This compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties
Mechanism of Action
The mechanism of action of erbium;quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. In biological systems, it can interfere with cellular processes by chelating essential metal ions, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Quinolin-8-ol
Quinolin-8-ol derivatives vary in substituent positions and functional groups, significantly impacting their properties:
Key Observations :
- C5 Substitutions (e.g., methyl, hydrazone) enhance bioactivity, particularly in antimicrobial and antiviral applications .
- Halogenation (e.g., Cl at C5/C7) improves metal-binding capacity, critical for anticancer Pd(II) complexes .
- Nitro groups (C6) may reduce bioavailability but increase stability for industrial uses .
Metal Complexes of Quinolin-8-ol Derivatives
Metal coordination alters electronic, optical, and reactive properties:
Key Observations :
- Erbium Complexes: Limited data exist, but rare-earth complexes are often explored for optoelectronic applications .
- Pd(II) Complexes : Exhibit potent anticancer activity via DNA interaction and apoptosis induction .
- Zinc Complexes : Act as mixed-type corrosion inhibitors, adsorbing on metal surfaces .
Toxicological and Pharmacokinetic Profiles
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